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Compound of Interest

Compound Name:
Ethyl 4-amino-2-

hydroxypyrimidine-5-carboxylate

Cat. No.: B187205 Get Quote

An In-depth Technical Guide to Ethyl 4-amino-2-
hydroxypyrimidine-5-carboxylate
This technical guide provides a comprehensive overview of Ethyl 4-amino-2-
hydroxypyrimidine-5-carboxylate, a pyrimidine derivative with significant potential in

pharmaceutical research and development. This document is intended for researchers,

scientists, and professionals in the field of drug discovery, offering detailed information on its

nomenclature, physicochemical properties, synthesis, and biological activities.

Nomenclature and Identification
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a heterocyclic organic compound with

a well-defined structure. It is systematically identified by its IUPAC name and is registered

under a unique CAS number for unambiguous identification in chemical literature and

databases.

Table 1: Synonyms and Alternative Names

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b187205?utm_src=pdf-interest
https://www.benchchem.com/product/b187205?utm_src=pdf-body
https://www.benchchem.com/product/b187205?utm_src=pdf-body
https://www.benchchem.com/product/b187205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Type Identifier

IUPAC Name
ethyl 6-amino-2-oxo-1H-pyrimidine-5-

carboxylate

CAS Number 20187-46-6

Synonyms 5-Carbethoxycytosine

Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-

carboxylate

4-Amino-2-hydroxy-pyrimidine-5-carboxylic acid

ethyl ester

5-Pyrimidinecarboxylic acid, 6-amino-1,2-

dihydro-2-oxo-, ethyl ester

Ethyl aminohydroxypyrimidinecarboxylate

Physicochemical Properties
The physicochemical properties of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate are

crucial for its handling, formulation, and development as a potential therapeutic agent. A

summary of its key quantitative data is presented below.

Table 2: Quantitative Physicochemical Data
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Property Value Source

Molecular Formula C₇H₉N₃O₃ PubChem[1]

Molecular Weight 183.17 g/mol Benchchem[2]

Melting Point 276 °C (decomposes) Various Suppliers

pKa 7.91 ± 0.10 (Predicted) Guidechem

XLogP3 -0.2 PubChem

Hydrogen Bond Donors 2 PubChem

Hydrogen Bond Acceptors 4 PubChem

Rotatable Bond Count 3 PubChem

Topological Polar Surface Area 93.8 Å² PubChem

Solubility Sparingly soluble in water Guidechem

Synthesis and Experimental Protocols
The synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate can be achieved

through several routes. A common and efficient method involves a one-step reaction from

diethyl 2-(ethoxymethylene)malonate, which has been reported to achieve a yield of 80% under

optimized conditions[2]. Another described method involves the use of diethyl ether and

tetrahydrofuran. While detailed, step-by-step protocols for this specific compound are not

readily available in peer-reviewed literature, a general procedure based on common synthetic

routes for similar pyrimidine derivatives is provided below.

General Synthesis Protocol
This protocol is a representative method for the synthesis of Ethyl 4-amino-2-
hydroxypyrimidine-5-carboxylate.

Materials:

Diethyl ether
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Tetrahydrofuran (THF)

Sodium tert-butoxide

Intermediate 1 (a suitable precursor, specific to the full reaction scheme)

Sodium magnesium oxide nanopowder

Acetone

Dilute Hydrochloric Acid

Procedure:

To a 2500 ml round-bottom flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.

Add 30 ml of sodium tert-butanol to the flask.

After stirring the mixture, add 183 g (1 mol) of intermediate 1 and 0.1 mol of sodium

magnesium oxide nanopowder.

Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.

After the reaction is complete, quench the reaction and cool it to room temperature.

Filter the mixture to collect the yellow solid product.

Dissolve the resulting solid in 500 ml of water with continuous stirring. Gradually add more

water until the solid is completely dissolved.

Adjust the pH of the solution to 6-7 with dilute hydrochloric acid. A white solid will precipitate.

Collect the white solid by filtration and wash with a small amount of acetone.

Dry the solid to obtain the final product.

Biological Activity and Potential Applications
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate has garnered interest for its potential

biological activities, particularly in the fields of anticancer and antimicrobial research. It is

considered a valuable building block for the synthesis of more complex pharmaceutical

compounds[2].

Anticancer Activity
Research has indicated that this compound is a promising precursor for the synthesis of

cytidine derivatives with cytotoxic effects against cancer cells[2]. One such derivative has

shown an IC50 of 12 µM against a breast cancer cell line[2].

Enzyme Inhibition and Signaling Pathway
The primary molecular target identified for Ethyl 4-amino-2-hydroxypyrimidine-5-
carboxylate is Dihydroneopterin aldolase (DHNA)[2]. This enzyme is a key component of the

tetrahydrofolate (THF) biosynthesis pathway[2][3]. THF and its derivatives are essential

cofactors for the synthesis of purines, pyrimidines, and certain amino acids, which are the

building blocks of DNA and RNA[3]. By inhibiting DHNA, the compound can disrupt the

production of THF, thereby impeding DNA and RNA synthesis and hindering cell division and

growth. This mechanism makes it a target for the development of antimicrobial and anticancer

agents[2].

Below is a diagram illustrating the potential mechanism of action of Ethyl 4-amino-2-
hydroxypyrimidine-5-carboxylate within the tetrahydrofolate biosynthesis pathway.
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Tetrahydrofolate Biosynthesis Pathway

Downstream Synthesis

GTP 7,8-Dihydroneopterin
triphosphate

GTP Cyclohydrolase I 7,8-DihydroneopterinPhosphatase 6-Hydroxymethyl-7,8-
dihydropterin

Dihydroneopterin Aldolase
(DHNA) 6-Hydroxymethyl-7,8-

dihydropterin pyrophosphate

HMDHP Pyrophosphokinase
(HPPK) 7,8-Dihydropteroate

Dihydropteroate
Synthase (DHPS) Dihydrofolate (DHF)

Dihydrofolate
Synthase (DHFS) Tetrahydrofolate (THF)

Dihydrofolate
Reductase (DHFR)

Purine
Synthesis

Thymidylate
Synthesis

Amino Acid
Synthesis

Ethyl 4-amino-2-hydroxy-
pyrimidine-5-carboxylate

 Inhibition
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Caption: Inhibition of Dihydroneopterin Aldolase in the Tetrahydrofolate Biosynthesis Pathway.

Experimental Protocol for Dihydroneopterin Aldolase
(DHNA) Inhibition Assay
The following is a representative protocol for an in vitro assay to determine the inhibitory

activity of a compound against DHNA. This protocol is based on methods used for other DHNA

inhibitors and would need to be optimized for Ethyl 4-amino-2-hydroxypyrimidine-5-
carboxylate.

Materials:

Recombinant Dihydroneopterin aldolase (DHNA) enzyme

7,8-dihydroneopterin (DHNP) substrate

Assay buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3)

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (test compound)
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DMSO (for dissolving the test compound)

Quenching solution (e.g., 1 N HCl)

Oxidizing agent (e.g., 1% I₂ in 2% KI)

Reducing agent (e.g., 2% ascorbic acid)

96-well microplate

Spectrofluorometer

Procedure:

Prepare a stock solution of the test compound in DMSO.

In a 96-well microplate, add the assay buffer.

Add varying concentrations of the test compound to the wells. Include a control with DMSO

only.

Add the DHNA enzyme to all wells and pre-incubate for a specified time (e.g., 10 minutes) at

a controlled temperature.

Initiate the reaction by adding the DHNP substrate to all wells.

Allow the reaction to proceed for a set time (e.g., 15-30 minutes).

Stop the reaction by adding the quenching solution.

Oxidize the pterin products by adding the oxidizing agent and incubating for 5 minutes.

Reduce excess iodine by adding the reducing agent.

Measure the fluorescence of the product (6-hydroxymethylpterin) using a spectrofluorometer

(e.g., excitation at 356 nm and emission at 450 nm).

Calculate the percent inhibition for each concentration of the test compound and determine

the IC50 value.
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Logical Workflow for Drug Discovery
The exploration of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate as a potential drug

candidate follows a logical progression from initial identification to preclinical evaluation.

Compound Identification
(Ethyl 4-amino-2-hydroxy-
pyrimidine-5-carboxylate)

Synthesis and
Purification

In Vitro Screening
(DHNA Inhibition Assay)

Determination of Potency
(IC50, Ki)

Cell-based Assays
(Anticancer/Antimicrobial)

Lead Optimization
(SAR Studies)

Active

In Vivo Studies
(Animal Models)

Potent & Selective

Improved Analogs

Preclinical Development

Click to download full resolution via product page

Caption: A typical workflow for the development of a drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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